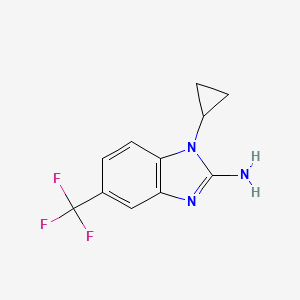
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine is a compound belonging to the benzimidazole class, characterized by its unique structure that includes a cyclopropyl group and a trifluoromethyl group. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine typically involves the condensation of ortho-phenylenediamines with various reagents. One common method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It finds applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.
Osimertinib: A benzimidazole-based anticancer drug. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound distinguishes it from these similar compounds, providing enhanced biological activity and specificity.
Properties
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)6-1-4-9-8(5-6)16-10(15)17(9)7-2-3-7/h1,4-5,7H,2-3H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSORERYMBPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
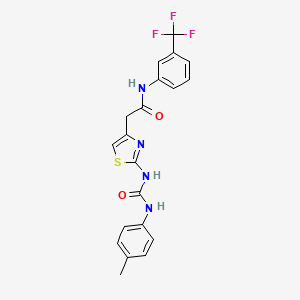
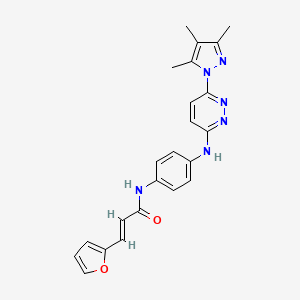

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonyl]urea](/img/structure/B2852907.png)
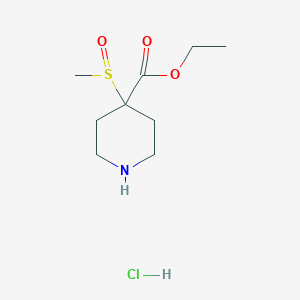
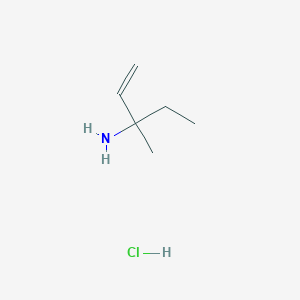
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
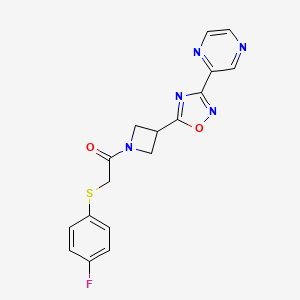
![ETHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B2852916.png)
![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)

